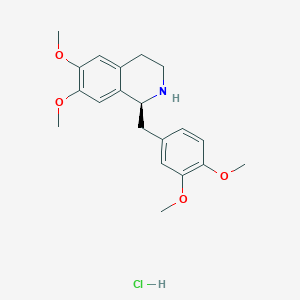
3-(Dibenzylamino)oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibenzylamino)oxetane-3-carboxylic acid (DBO) is a compound which has been increasingly studied due to its potential applications in the fields of chemistry, biochemistry and medicine. This organic compound is a unique carboxylic acid with a dibenzylamino substituent. It has a broad range of applications due to its unique properties and has been studied for its potential use in drug design, laboratory experiments, and biochemistry research.
Applications De Recherche Scientifique
3-(Dibenzylamino)oxetane-3-carboxylic acid has a wide range of applications in the field of scientific research. It has been studied for its potential use as a drug design tool, as it has shown promise in the development of novel therapeutic agents. Additionally, it has been studied for its potential use in biochemical research, as it has been shown to interact with a variety of proteins and enzymes. Furthermore, this compound has been studied for its potential use in laboratory experiments, as it has been used as a model compound to study the structure and properties of other compounds.
Mécanisme D'action
The mechanism of action of 3-(Dibenzylamino)oxetane-3-carboxylic acid is not yet fully understood, however, it is believed that it acts as a pro-drug, meaning that it can be metabolized to a more active form in the body. Additionally, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the production of inflammatory compounds. Furthermore, it is believed to interact with certain proteins, such as receptors, which can modulate a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, however, it has been shown to have a variety of effects on the body. In animal studies, it has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Additionally, it has been shown to have an effect on the cardiovascular system, as it can reduce blood pressure and heart rate. It has also been shown to have an effect on the central nervous system, as it can reduce anxiety and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Dibenzylamino)oxetane-3-carboxylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it can be used as a model compound to study the structure and properties of other compounds. The limitations of using this compound in laboratory experiments include its potential toxicity, as it can be metabolized to a more active form in the body. Additionally, it is not yet fully understood and its effects on the body are not yet fully understood.
Orientations Futures
The potential future directions for 3-(Dibenzylamino)oxetane-3-carboxylic acid include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its potential toxicity and interactions with other compounds is needed. Furthermore, further research into its potential use in drug design and laboratory experiments is needed. Additionally, further research into its potential use in biochemistry research is needed, as it has been shown to interact with a variety of proteins and enzymes. Finally, further research into its potential use in other fields, such as materials science, is needed.
Méthodes De Synthèse
The synthesis of 3-(Dibenzylamino)oxetane-3-carboxylic acid can be achieved through a variety of methods, including the reaction of 3-amino-1-oxetane with dibenzylchloride in the presence of a base, such as sodium hydroxide, and an acid. This reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide, and yields a product with a purity of over 95%. This reaction can also be carried out in aqueous solution, which yields a product with a purity of over 99%. Additionally, this compound can be synthesized from the reaction of 3-amino-1-oxetane and dibenzylbromide in the presence of a base, such as sodium hydroxide, and an acid.
Propriétés
IUPAC Name |
3-(dibenzylamino)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(21)18(13-22-14-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUEIQUQKMHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)



![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)







